molecular formula C23H16N2 B3023270 2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole CAS No. 2562-84-7

2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole

Cat. No.: B3023270
CAS No.: 2562-84-7
M. Wt: 320.4 g/mol
InChI Key: MAKXGWFYKMRQEK-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a naphthalene ring and a phenyl group attached to the benzimidazole core. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Mechanism of Action

Target of Action

The primary targets of 2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole are organic electroluminescent devices . This compound is used as a functional layer in these devices, contributing to their photophysical, electrochemical, and electroluminescent properties .

Mode of Action

The compound interacts with its targets by binding to the surface of nanoparticles, such as ZnO . This interaction results in a significant fluorescence quenching, which is completed via the electron transfer from the compound’s excited state to the nanoparticle .

Biochemical Pathways

The compound affects the electroluminescent process in organic light-emitting devices . Specifically, it contributes to the up-conversion of triplets to singlets via a triplet–triplet annihilation (TTA) process . This process is dominant in these compounds due to 2 ET1 > ES1 .

Result of Action

The result of the compound’s action is the enhancement of the performance of organic light-emitting devices . For instance, a device using this compound achieved a maximum luminous efficiency of 5.99 cd A −1, a maximum brightness of 40,623 cd m −2, and a power efficiency of 5.25 lm W −1 .

Action Environment

The action, efficacy, and stability of the compound can be influenced by environmental factors. For example, the compound’s fluorescence quenching effect is dependent on the concentration of nanoparticles into the compound . Additionally, the compound’s contribution to the electroluminescent process in organic light-emitting devices can be affected by the device’s specific construction and operating conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole can be achieved through various methods. One common approach involves the condensation of o-phenylenediamine with naphthalene-1-carboxaldehyde in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher yields and purity. The use of solid acid catalysts in a packed bed reactor is also a viable option for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(Naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole
  • 2-(Naphthalen-1-yl)-1-p-tolyl-1H-phenanthro[9,10-d]imidazole
  • 1-(4-methoxyphenyl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole

Uniqueness

2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the field of organic electronics .

Properties

IUPAC Name

2-naphthalen-1-yl-1-phenylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2/c1-2-11-18(12-3-1)25-22-16-7-6-15-21(22)24-23(25)20-14-8-10-17-9-4-5-13-19(17)20/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKXGWFYKMRQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90478052
Record name 2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2562-84-7
Record name 2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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